1-(4-Bromo-2-methoxybenzyl)-piperidine
Overview
Description
1-(4-Bromo-2-methoxybenzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is notable for its bromine and methoxy substituents on the benzyl group, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-Bromo-2-methoxybenzyl)-piperidine typically involves several steps, starting with the preparation of the benzyl halide precursor. One common method is the bromination of 2-methoxybenzyl alcohol to yield 4-bromo-2-methoxybenzyl bromide. This intermediate can then undergo a nucleophilic substitution reaction with piperidine to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromo-2-methoxybenzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxybenzylpiperidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-methoxybenzyl)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs for neurological disorders, is ongoing.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxybenzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromo-2-methoxybenzyl)-piperidine can be compared to other similar compounds, such as:
1-(4-Chloro-2-methoxybenzyl)-piperidine: Similar structure but with a chlorine substituent instead of bromine, which can affect its reactivity and biological activity.
1-(4-Bromo-2-hydroxybenzyl)-piperidine:
1-(4-Bromo-2-methoxyphenyl)-piperidine: The benzyl group is replaced with a phenyl group, which can influence the compound’s overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which can provide distinct advantages in certain chemical reactions and applications.
Properties
IUPAC Name |
1-[(4-bromo-2-methoxyphenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-9-12(14)6-5-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGNTNXVJBNOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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